![molecular formula C9H10Cl2FN B13552157 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride](/img/structure/B13552157.png)
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride
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Overview
Description
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Substitution Reactions: The phenyl group is then introduced through a substitution reaction, where the chlorine and fluorine atoms are added to specific positions on the phenyl ring.
Amine Introduction: The amine group is introduced through a nucleophilic substitution reaction, where an amine precursor reacts with the substituted phenylcyclopropane.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the amine compound with hydrochloric acid, resulting in the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the phenyl ring.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride can be compared with other similar compounds, such as:
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
Cyclopropanecarbonitrile, 1-(2-chloro-6-fluorophenyl)-:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which confer distinct chemical and biological properties.
Biological Activity
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, also known by its CAS number 1807916-69-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride is C9H10ClFN, with a molecular weight of approximately 222.08 g/mol. Its structure features a cyclopropane ring bonded to a chlorinated and fluorinated phenyl group, which plays a crucial role in its biological activity.
Property | Value |
---|---|
CAS Number | 1807916-69-3 |
Molecular Formula | C9H10ClF N |
Molecular Weight | 222.08 g/mol |
IUPAC Name | 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride |
Pharmacological Effects
Recent studies have indicated that this compound exhibits various pharmacological effects, primarily through its interaction with neurotransmitter systems. Notably, it has been investigated for its potential as an antidepressant and anxiolytic agent.
- Antidepressant Activity : Research has shown that the compound may influence serotonin and norepinephrine pathways, which are critical in mood regulation. In animal models, the administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential utility in treating depression.
- Anxiolytic Effects : In addition to its antidepressant properties, preliminary studies suggest that it may also possess anxiolytic effects. Behavioral tests indicated reduced anxiety levels in subjects treated with the compound, supporting its role as a candidate for further exploration in anxiety disorders.
- Neuroprotective Properties : Some investigations have suggested that the compound might exhibit neuroprotective effects, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses.
Case Studies and Research Findings
Several case studies highlight the biological activity of 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride:
- Study on Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly improved behavioral outcomes in rodent models of depression when administered over a two-week period. The study noted changes in neurotransmitter levels consistent with antidepressant action.
- Anxiolytic Potential Assessment : Another research article focused on the anxiolytic potential of this compound through the elevated plus maze test. Results indicated that treated animals spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels.
Safety and Toxicology
While promising, it is essential to consider safety profiles associated with this compound. Toxicological assessments have indicated that at therapeutic doses, adverse effects are minimal; however, further studies are necessary to establish long-term safety and potential side effects.
Properties
Molecular Formula |
C9H10Cl2FN |
---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-6-2-1-3-7(11)8(6)9(12)4-5-9;/h1-3H,4-5,12H2;1H |
InChI Key |
GJSWWQLBFCUMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC=C2Cl)F)N.Cl |
Origin of Product |
United States |
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